molecular formula C16H24ClNO3S B12185506 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine

Cat. No.: B12185506
M. Wt: 345.9 g/mol
InChI Key: MCTLWYLIZUERGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a sulfonyl group, a chloro group, and a propoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. The introduction of the sulfonyl group is achieved through sulfonation reactions, while the chloro and propoxy groups are introduced via halogenation and etherification reactions, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, while the chloro and propoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes. These properties enable the compound to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-1H-pyrazole
  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine
  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-methyl-1H-imidazole

Uniqueness

Compared to these similar compounds, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine stands out due to its specific piperidine ring structure, which imparts unique chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for diverse applications, while the chloro and propoxy groups provide additional sites for chemical modification and functionalization.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C16H24ClNO3S/c1-4-9-21-15-10-12(2)14(17)11-16(15)22(19,20)18-8-6-5-7-13(18)3/h10-11,13H,4-9H2,1-3H3

InChI Key

MCTLWYLIZUERGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.